methyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate
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Overview
Description
Methyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a complex organic compound with the following structural formula:
C11H12O4
It contains a benzene ring, an amino group, and an ester functional group. The compound’s systematic name is 2-hydroxy-2-(2-((®-2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)amino)-2-oxoethyl)succinic acid .
Preparation Methods
Industrial Production: Industrial production methods may vary depending on the manufacturer. due to limited information, I cannot provide specific industrial-scale synthesis details.
Chemical Reactions Analysis
Reactivity: Methyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate likely undergoes various chemical reactions, including:
Oxidation: It may be susceptible to oxidation under appropriate conditions.
Substitution: The ester group could participate in substitution reactions.
Reduction: Reduction of the carbonyl group is possible.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.
Major Products: The major products formed during these reactions would involve modifications of the ester, amino, or phenyl groups. Detailed studies are needed to ascertain specific products.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, potential drug interactions, and therapeutic effects.
Chemistry: Explore its reactivity and use as a building block in organic synthesis.
Industry: Assess its role in the development of novel materials or specialty chemicals.
Mechanism of Action
The compound’s mechanism of action remains elusive. Further research is necessary to elucidate its molecular targets and pathways.
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 2-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzoate |
InChI |
InChI=1S/C22H21N3O5/c1-14(23-17-12-8-7-11-16(17)22(28)30-3)20-18(13-19(26)29-2)24-25(21(20)27)15-9-5-4-6-10-15/h4-12,24H,13H2,1-3H3 |
InChI Key |
BBMYSLOVJCZLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(=O)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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